

(+)-1,2-Diphenylethylenediamine: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: (+)-1,2-Diphenylethylenediamine

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An In-depth Examination of the Synthesis, Properties, and Applications of a Key Chiral Ligand in Asymmetric Catalysis

This technical guide provides a detailed overview of **(+)-1,2-Diphenylethylenediamine**, a cornerstone chiral diamine in asymmetric synthesis. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document covers its chemical identity, properties, synthesis, and significant applications, with a focus on its role in creating enantiomerically pure compounds.

Chemical Identity and Nomenclature

(+)-1,2-Diphenylethylenediamine, a C₂-symmetric chiral diamine, is a critical building block in the field of asymmetric catalysis. Its ability to form stable complexes with various metals has made it an indispensable ligand in numerous stereoselective transformations.

Table 1: Nomenclature and Chemical Identifiers

Identifier	Value
CAS Number	35132-20-8[1][2]
Preferred IUPAC Name	(1R,2R)-1,2-Diphenylethane-1,2-diamine[3]
Synonyms	(+)-Stilbenediamine, (1R,2R)-(+)-1,2-Diphenylethylenediamine, (1R,2R)-DPEN, (1R,2R)-(+)-1,2-Diamino-1,2-diphenylethane[1][2]
Molecular Formula	C ₁₄ H ₁₆ N ₂ [1]
Molecular Weight	212.29 g/mol [1]

Physicochemical Properties

The physical and chemical characteristics of **(+)-1,2-Diphenylethylenediamine** are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data of **(+)-1,2-Diphenylethylenediamine**

Property	Value
Appearance	White to light yellow crystalline powder[4]
Melting Point	79-83 °C[5][6]
Optical Rotation	[α] ²⁰ /D +102°, c = 1 in ethanol[6]
Solubility	Slightly soluble in water[5]
Storage	4°C, protect from light, stored under nitrogen[1]

Synthesis and Optical Resolution

The synthesis of enantiomerically pure **(+)-1,2-Diphenylethylenediamine** typically involves the resolution of the racemic mixture. A common method utilizes a chiral resolving agent like L-(+)-tartaric acid.[5]

Experimental Protocol: Optical Resolution of (±)-1,2-Diphenylethylenediamine

This protocol describes the resolution of racemic 1,2-diphenylethylenediamine using L-(+)-tartaric acid to isolate the (1R,2R)-(+)-enantiomer.

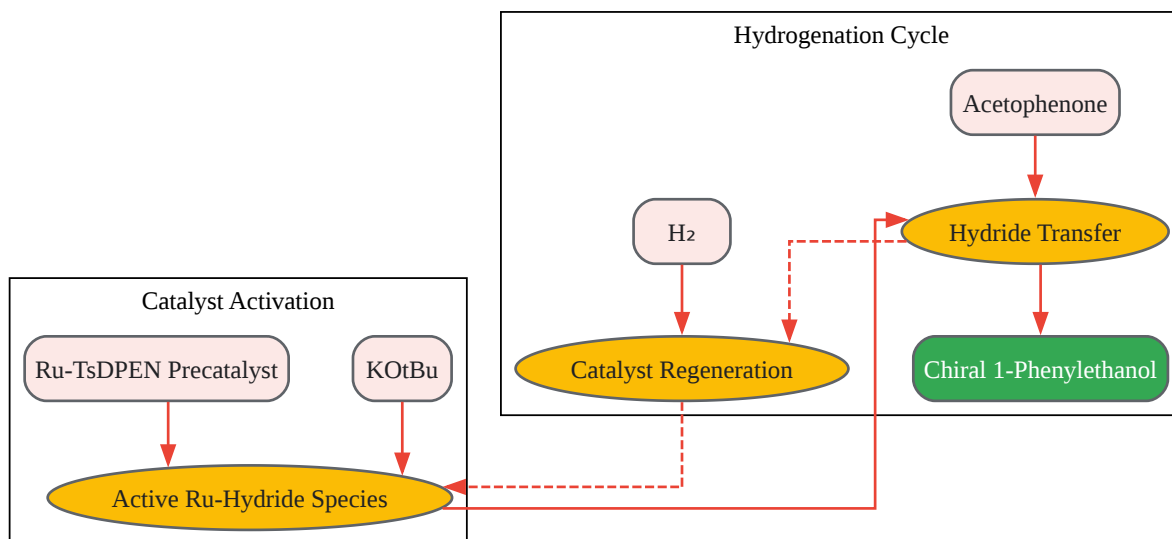
Materials:

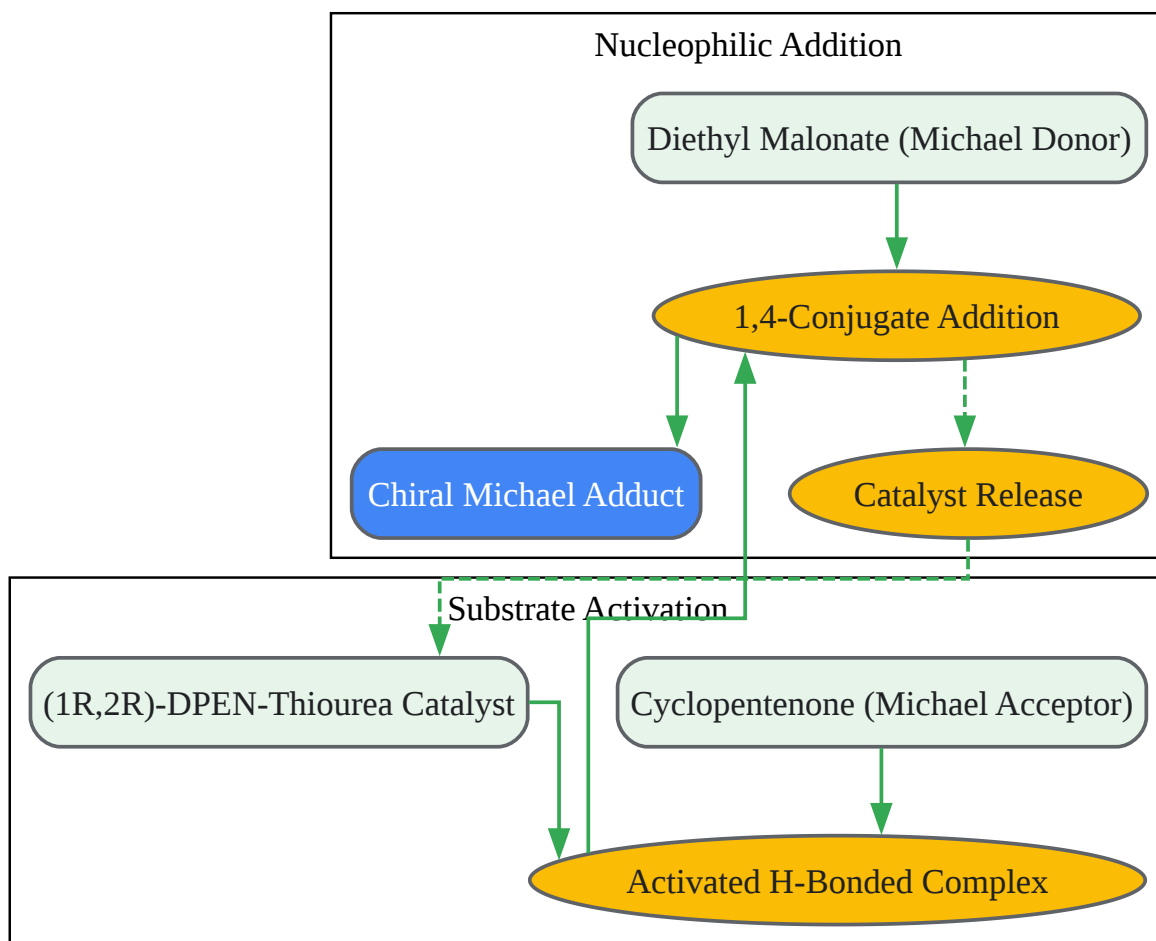
- (±)-1,2-Diphenylethylenediamine
- L-(+)-Tartaric acid
- Ethanol
- 2 N Aqueous Hydrochloric Acid
- 2 N Aqueous Sodium Hydroxide
- Dichloromethane
- Anhydrous Sodium Sulfate
- Brine

Procedure:

- Dissolve racemic 1,2-diphenylethylenediamine in ethanol by heating to 70°C in a round-bottomed flask equipped with a mechanical stirrer.[\[1\]](#)
- In a separate flask, prepare a hot (70°C) solution of L-(+)-tartaric acid in ethanol.[\[1\]](#)
- Add the hot tartaric acid solution to the diamine solution. The tartrate salts will precipitate immediately.[\[1\]](#)
- Cool the mixture to room temperature and collect the crystals by filtration.
- Wash the collected crystals with ethanol and dry under reduced pressure.

- To isolate the free diamine, suspend the tartrate salt in water and cool to 0-5°C.
- Add 50% aqueous sodium hydroxide dropwise, followed by dichloromethane, and stir for 30 minutes.^[1]
- Separate the phases and extract the aqueous phase with dichloromethane.
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.^[1]
- Remove the solvent under reduced pressure to obtain the enantiomerically pure (1R,2R)-**(+)-1,2-Diphenylethylenediamine**.





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